molecular formula C6H3BrN4O B12342834 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one

Cat. No.: B12342834
M. Wt: 227.02 g/mol
InChI Key: QBVPJAMNXSGPMJ-UHFFFAOYSA-N
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Description

2-Bromo-7H-pyrazino[2,3-b]pyrazin-6-one is a synthetically versatile brominated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. The fused pyrazino[2,3-b]pyrazine core is a privileged scaffold in the design of biologically active molecules. While specific biological data for this compound may be limited, derivatives of this structural class have demonstrated significant potential in pharmaceutical research, particularly as inhibitors of various disease-relevant protein kinases . The presence of the bromine atom at the 2-position makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to efficiently introduce diverse structural motifs and create compound libraries for biological screening . The electron-deficient nature of the pyrazino[2,3-b]pyrazine system also lends itself to the development of materials with specialized electronic properties . This product is intended for use in research and laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrN4O

Molecular Weight

227.02 g/mol

IUPAC Name

2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one

InChI

InChI=1S/C6H3BrN4O/c7-3-1-8-6-5(10-3)9-2-4(12)11-6/h1H,2H2

InChI Key

QBVPJAMNXSGPMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C2C(=N1)N=C(C=N2)Br

Origin of Product

United States

Synthetic Methodologies for the Pyrazino 2,3 B Pyrazin 6 One Scaffold and Its Halogenated Derivatives

General Synthetic Strategies for Pyrazino[2,3-b]pyrazine (B13399560) Ring Systems

The formation of the fused pyrazino[2,3-b]pyrazine skeleton relies on methods that can efficiently construct the pyrazine (B50134) ring onto a pre-existing pyrazinone or pyrazine precursor.

The most classical and widely utilized method for constructing a pyrazine ring is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. In the context of the pyrazino[2,3-b]pyrazin-6-one scaffold, this strategy typically involves the reaction of a substituted 2,3-diaminopyrazine (B78566) derivative with a glyoxal (B1671930) derivative.

The fundamental reaction involves the nucleophilic attack of the amino groups of the diamine onto the carbonyl carbons of the dicarbonyl compound. This is followed by a cyclization and subsequent dehydration (aromatization) to form the fused pyrazine ring. The choice of substituents on both the diaminopyrazine and the dicarbonyl compound allows for the introduction of various functional groups onto the final heterocyclic system. This approach is analogous to the well-known Knorr synthesis for pyrazoles, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org The versatility and efficiency of such condensation reactions make them a cornerstone in the synthesis of pyrazine-containing heterocycles.

Beyond simple condensation, other cyclization strategies are employed to create fused pyrazinone structures. These often involve intramolecular reactions where the key ring-forming bond is created from a single, pre-functionalized precursor. For instance, a pyrazine molecule bearing appropriate functional groups on adjacent positions can be induced to cyclize to form the fused second ring.

Advanced methods for forming complex heterocyclic systems include photochemical reactions. As an example, 6π-electrocyclization has been used to synthesize substituted benzo[h]pyrano[2,3-f]quinazolin-8-ones. beilstein-journals.org This type of reaction involves the UV-induced cyclization of a 1,3,5-hexatriene (B1211904) system within the molecule to form a new ring. beilstein-journals.org While demonstrated on a different scaffold, the principle of using photocyclization represents a powerful tool for constructing complex fused systems. Similarly, studies on fumiquinazoline analogs have utilized sequential one-pot condensation and cyclization reactions under microwave irradiation to rapidly build tricyclic pyrazino-pyrido-pyrimidinone cores. researchgate.net These methods highlight the diverse intramolecular strategies available for assembling fused pyrazinone architectures.

Targeted Synthesis of Halogenated Pyrazino[2,3-b]pyrazin-6-one Derivatives

Introducing halogen atoms, particularly bromine, onto the pyrazino[2,3-b]pyrazin-6-one core is crucial for further synthetic elaboration, as these halogens can serve as handles for cross-coupling reactions. The challenge lies in achieving regioselectivity, placing the halogen at the desired position on the ring system.

Direct electrophilic halogenation is a common method for functionalizing aromatic and heteroaromatic rings. Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are frequently used for chlorination and bromination, respectively. For example, in the synthesis of a precursor for the antiviral drug Favipiravir, a 2-aminopyrazine (B29847) was subjected to both regioselective chlorination and subsequent NBS bromination as key steps. mdpi.com The reactivity and electronic nature of the pyrazinone ring system dictate the position of substitution, which can often be directed by existing activating or deactivating groups.

Achieving high regioselectivity in bromination is often a significant synthetic challenge. The choice of brominating agent and reaction conditions is critical. While NBS is a common reagent, others have been developed for milder conditions and improved selectivity. mdpi.com Tetrabutylammonium tribromide (TBATB) has emerged as a safe, easy-to-handle, and effective reagent for the regioselective bromination of nitrogen-containing heterocycles like pyrrolo[1,2-a]quinoxalines. nih.gov This reagent can provide highly selective C3-brominated or C1,C3-dibrominated products in good yields. nih.gov

Another powerful strategy involves the activation of the heterocyclic ring through N-oxide formation. The N-oxide group alters the electronic properties of the ring, and its subsequent activation, for example with tosic anhydride, can direct nucleophilic attack by a bromide source to a specific position, such as C2. nih.gov This method provides excellent regiocontrol that may not be achievable through direct electrophilic bromination. nih.gov

Table 1: Comparison of Selected Brominating Agents for Heterocyclic Systems

ReagentAbbreviationTypical SubstrateKey AdvantagesCitation(s)
N-BromosuccinimideNBSActivated Heterocycles, PyrazinesWidely available, versatile electrophilic bromine source. mdpi.commdpi.com
Tetrabutylammonium tribromideTBATBFused N-Heterocycles (e.g., Pyrrolo[1,2-a]quinoxalines)High regioselectivity, mild conditions, improved safety profile over Br₂. nih.gov
Tosic Anhydride / Tetrabutylammonium BromideTs₂O / TBABFused Pyridine (B92270) N-OxidesExcellent regioselectivity at the C2-position via N-oxide activation. nih.gov

When direct electrophilic halogenation is unselective or fails, a deprotometalation-trapping sequence offers a powerful alternative for regiocontrolled functionalization. This method involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or a specialized Knochel-type base, to selectively remove a proton from the most acidic C-H bond on the heterocyclic ring. This generates a potent nucleophilic organometallic intermediate.

This intermediate is then "trapped" by quenching the reaction with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane. This two-step process allows for the introduction of a bromine atom at a position dictated by kinetic or thermodynamic acidity, rather than by the rules of electrophilic aromatic substitution. This strategy of regio- and chemoselective metalation has been effectively used in the synthesis of complex pyrazine-based molecules. mdpi.com

Advanced Synthetic Approaches to Functionalized Pyrazino[2,3-b]pyrazin-6-ones

The introduction of diverse substituents onto the pyrazino[2,3-b]pyrazin-6-one core is predominantly achieved through modern cross-coupling reactions and other advanced functionalization techniques. The presence of a bromine atom at the C2-position offers a reactive handle for such transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. tandfonline.comharvard.edu These reactions are pivotal for modifying halogenated pyrazine derivatives.

The Suzuki-Miyaura coupling reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a widely used method for aryl-aryl, aryl-vinyl, and other related bond formations. harvard.edumdpi.com This reaction is highly effective for the functionalization of bromo-substituted nitrogen heterocycles. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

While standard triphenylphosphine-based catalysts can be ineffective for electron-rich chloroarenes, they are generally suitable for bromides and iodides. researchgate.net However, challenges can arise with N-H containing heterocycles, as they can inhibit the catalyst. nih.gov Despite these challenges, the Suzuki reaction has been successfully applied to various nitrogen-rich heterocyclic systems, such as pyridazines and imidazo[1,2-a]pyridines, demonstrating its utility for scaffolds like pyrazino[2,3-b]pyrazin-6-one. mdpi.comresearchgate.net For instance, 3-bromo-6-(thiophen-2-yl)pyridazine has been effectively coupled with various (hetero)aromatic boronic acids using a Pd(PPh₃)₄ catalyst system. mdpi.com The development of specialized ligands and precatalysts has further expanded the scope to include substrates with acidic N-H groups, often providing excellent yields under mild conditions. nih.gov

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5 mol%)2M Na₂CO₃DME/Ethanol (B145695)/H₂O80- mdpi.com
6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazinePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Dioxane10092 researchgate.net
5-Bromo-1,2,3-triazine4-(tert-Butyl)phenylboronic acidPd(MeCN)₂Cl₂ / dppfAg₂CO₃Dioxane/H₂O10091 uzh.ch
6-ChloroindolePhenylboronic acidXPhos-based precatalyst P1K₃PO₄Dioxane/H₂O6097 nih.gov

The Sonogashira reaction provides a reliable method for the introduction of alkyne functionalities through the palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.org This transformation is crucial for synthesizing conjugated systems and serves as a gateway to further molecular complexity. The reaction typically proceeds under mild, often anaerobic, conditions using an amine base. organic-chemistry.org

The chemoselectivity of the Sonogashira coupling can be controlled in polyhalogenated systems. For example, in the case of 3,5-dibromo-2,6-dichloropyridine, the reaction can be directed to selectively substitute the bromine atoms over the chlorine atoms, allowing for the synthesis of mono-, di-, tri-, and tetraalkynylated pyridines by tuning the reaction conditions. nih.gov This selectivity highlights the potential for controlled, stepwise functionalization of polyhalogenated pyrazinone scaffolds. The development of new catalyst systems, including those utilizing N-heterocyclic carbene ligands or operating in water, has broadened the applicability and sustainability of the Sonogashira coupling. organic-chemistry.org

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF6091 (mono) nih.gov
Aryl BromidesTerminal AlkynesPd(PhCN)₂Cl₂ / P(t-Bu)₃Cs₂CO₃DioxaneRT69-98 organic-chemistry.org
1-(4-Iodophenyl)verdazylPhenylacetylenePd(PPh₃)₄, CuIEt₃NTHFRT72 researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is of paramount importance in pharmaceutical synthesis due to the prevalence of arylamine structures in bioactive molecules. The reaction typically employs a palladium source and a specialized phosphine (B1218219) ligand, with a strong base like sodium tert-butoxide. chemspider.com

A structurally analogous compound, 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, has been successfully subjected to Buchwald-Hartwig amination, demonstrating the feasibility of this reaction on the core heterocyclic system of interest. researchgate.net The reaction with various amine nucleophiles proceeds under relatively mild conditions to afford the corresponding aminated products in high yields. This method provides direct access to N-substituted pyrazino[2,3-b]pyrazin-6-one derivatives, which are otherwise difficult to synthesize.

SubstrateAmine PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Ref.
2-Bromo-6-methyl pyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene8060 chemspider.com
7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazineDHPHAzSi acceptorsNot specifiedNot specifiedNot specifiedNot specified- researchgate.net

As an alternative to palladium, copper-catalyzed reactions have emerged as a powerful and cost-effective method for C-N bond formation. These reactions have been successfully used to construct a variety of N-heterocycles. psu.edu One-pot, three-component reactions involving a bromoaryl precursor, a nitrogen source, and another component can lead to complex N-fused heterocycles like pyrazolo[5,1-a]isoquinolines. psu.edu In a typical procedure, a copper(I) salt such as CuI is used as the catalyst in the presence of a base like K₃PO₄ in a polar aprotic solvent like DMF. psu.edu This approach offers a concise and efficient pathway for building diverse molecular libraries around a core structure, providing an opportunity for the functionalization of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one with various nitrogen nucleophiles.

To address the challenges of metal contamination in final products, particularly in pharmaceuticals, metal-free synthetic methods have gained significant attention. sunyempire.edu These techniques often rely on tandem reactions or multicomponent strategies to build molecular complexity efficiently. For instance, novel pyrido[2,3-b]pyrazine (B189457) derivatives have been synthesized via multicomponent reactions, and their structures confirmed by spectral techniques. rsc.org Furthermore, metal-free pathways have been developed to generate tetracyclic compounds derived from thienopyrimidinones, showcasing the potential for constructing complex fused systems without transition metal catalysts. sunyempire.edu These methods provide an alternative strategy for either constructing the pyrazino[2,3-b]pyrazin-6-one scaffold itself or for its subsequent functionalization without the use of palladium or copper catalysts.

Oxidative C-H Bond Activation in Pyrazine Systems

Oxidative C-H bond activation has become a prominent strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. This method allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds.

In the context of pyrazine synthesis, copper-catalyzed aerobic oxidative coupling represents a significant advancement. nih.gov Researchers have developed a method for the C–H/N–H coupling of ketones with diamines using a simple copper(I) iodide (CuI) catalyst and molecular oxygen (O₂) as the oxidant. nih.gov This process facilitates the construction of the pyrazine ring from more readily available precursors compared to the classical condensation of α-dicarbonyl compounds with diamines. nih.govyoutube.com Mechanistic studies suggest the involvement of radical species in this transformation. nih.gov Density functional theory (DFT) calculations have indicated that a Cu(II) species, coordinated by nitrogen and oxygen atoms, is a key reactive intermediate in the aerobic oxidative coupling pathway. nih.gov

Direct arylation through C-H activation is another powerful technique applied to pyrazine systems. rsc.org For instance, in the total synthesis of dragmacidin D, a palladium-catalyzed C-H/C-H coupling reaction was employed between a pyrazine N-oxide and a protected indole (B1671886). rsc.org This reaction proceeded with high regioselectivity, targeting the carbon atom adjacent to the N-oxide moiety, which is the most acidic position. rsc.org A subsequent oxidative C-H/C-H coupling of a pyrazinone intermediate with a bromoindole demonstrated the versatility of this approach, achieving simultaneous bond formation and deprotection. rsc.org The regioselectivity in these couplings can be controlled by switching between the pyrazine N-oxide and pyrazinone tautomeric forms. rsc.org

Table 1: Examples of Oxidative C-H Activation in Pyrazine Systems

Reaction TypeCatalyst/ReagentSubstratesKey FindingReference
Aerobic Oxidative C–H/N–H CouplingCuI / O₂Ketones and DiaminesProvides an efficient, more attractive route to pyrazine derivatives compared to traditional methods, proceeding through a radical mechanism. nih.gov nih.gov
Direct Arylation (C-H/C-H Coupling)Palladium (Pd) CatalystPyrazine N-oxide and a protected indoleAchieved regioselective coupling, although the yield was moderate (50% upon recycling). rsc.org rsc.org
Oxidative C-H/C-H CouplingCF₃SO₃HPyrazinone and 6-bromoindoleFurnished the coupling product in 57% yield with concurrent removal of protecting groups. rsc.org rsc.org

Microwave-Assisted Synthesis in Pyrazino[2,3-b]pyrazine Chemistry

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times, often from hours to minutes, while improving product yields and purity. nih.govnih.gov This technology utilizes microwave irradiation to heat reactions directly and efficiently, leading to rapid and uniform heating of the reaction mixture. nih.govfao.org

The application of microwave irradiation has proven highly valuable in the synthesis of pyrazine derivatives, particularly in transition metal-catalyzed cross-coupling reactions. rsc.org For instance, in Suzuki coupling reactions involving chloropyrazines, microwave heating was found to be highly effective for substrate activation, accelerating the reaction and achieving completion in as little as 10 minutes. rsc.org This is a significant improvement over conventional heating methods that could require up to 72 hours for similar transformations. rsc.org

Microwave-assisted protocols have been developed for the expedient synthesis of various heterocyclic pyrazines and related scaffolds like pyrazolo[3,4-b]pyridines. capes.gov.brresearchgate.net These methods are often employed in multicomponent reactions, where multiple starting materials are combined in a single step to form complex products, enhancing the efficiency of the synthetic process. researchgate.net In the synthesis of novel N-(4-methoxyphenylamino)-2-methyl pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, microwave-assisted heating was used for the crucial cyclization step, converting cyanoenamines into the tricyclic products at 200 °C in just 2 hours. nih.gov This approach avoids the long reaction times and harsh reagents often associated with traditional methods. nih.gov

Table 2: Applications of Microwave-Assisted Synthesis in Pyrazine and Related Heterocycles

Reaction TypeConditionsProduct/ScaffoldKey AdvantageReference
Suzuki CouplingMicrowave irradiation, 10 minAsymmetrically substituted pyrazinesSignificant reduction in reaction time compared to conventional heating (72 h). rsc.org rsc.org
CyclizationMicrowave irradiation, 200 °C, 2 hPyrazino-thieno[3,2-d]pyrimidin-4-amineEfficient and rapid synthesis of a tricyclic system, avoiding harsh reagents. nih.gov nih.gov
Multicomponent ReactionMicrowave irradiation, 40 °C, 20 minPyrazolo[3,4-b]pyridinesHigh yields in swift reaction times using an environmentally friendly aqueous medium. researchgate.net researchgate.net
Amidine FormationMicrowave irradiation, 100 °C, 2 min(E)-N'-(6-Cyanothieno[2,3-b]pyrazin-7-yl)-N,N-dimethylacetimidamideExtremely rapid formation of an intermediate for further cyclization. nih.gov nih.gov

Reaction Mechanisms and Chemical Transformations of Pyrazino 2,3 B Pyrazin 6 One Derivatives

Electrophilic Aromatic Substitution on the Pyrazino[2,3-b]pyrazine (B13399560) Ring System

The pyrazino[2,3-b]pyrazine ring system is inherently electron-deficient due to the presence of four nitrogen atoms, which exert a strong electron-withdrawing inductive effect. This deactivation is a common feature of azine compounds like pyridine (B92270), pyrimidine, and pyrazine (B50134). thieme-connect.deresearchgate.net Consequently, the pyrazino[2,3-b]pyrazine nucleus is generally resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions under standard conditions. thieme-connect.de

For electrophilic attack to occur on such deactivated systems, the presence of strong electron-donating (activating) groups on the ring is typically necessary. researchgate.net Alternatively, transformation of a ring nitrogen to an N-oxide can increase the electron density of the ring system, thereby facilitating electrophilic substitution. thieme-connect.deresearchgate.net In the context of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one, the bromine atom and the carbonyl group further contribute to the deactivation of the ring, making electrophilic substitution highly unfavorable. Any potential electrophilic attack would be predicted to occur at the position of highest electron density, as influenced by the existing substituents.

Nucleophilic Substitution Reactions of Halogenated Pyrazino[2,3-b]pyrazin-6-one

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyrazino[2,3-b]pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like a halogen. Halogenated pyrazines are known to be more reactive towards nucleophiles than their pyridine counterparts. thieme-connect.de The bromine atom in this compound is positioned on a carbon atom adjacent to a ring nitrogen, which, along with the activating effect of the carbonyl group, makes it a prime site for nucleophilic attack.

The displacement of the bromide in this compound by various nitrogen-based nucleophiles is an anticipated and synthetically valuable transformation. Analogous reactions are well-documented for other halogenated nitrogen heterocycles. researchgate.netnih.gov The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the bromine, and subsequent elimination of the bromide ion restores the aromatic system.

The reaction with primary and secondary amines, for example, is expected to yield the corresponding 2-amino-7H-pyrazino[2,3-b]pyrazin-6-one derivatives. libretexts.orgyoutube.comdocbrown.infoyoutube.com Similarly, other nitrogen nucleophiles like azoles (e.g., imidazole, pyrazole) and hydrazines can be employed to introduce a diverse range of functionalities at the 2-position. The reactivity of the amine nucleophile can sometimes lead to further reactions, but the initial substitution of the halogen is the primary step. libretexts.orgdocbrown.info

Table 1: Representative Nucleophilic Substitution Reactions with Nitrogen Nucleophiles on Related Heterocycles

Halogenated SubstrateNucleophileProductReference
3-Bromo-4-nitropyridineAniline3-(Phenylamino)-4-nitropyridine researchgate.net
5-Chloro-2,4,6-trifluoropyrimidineBenzylamineN-Benzyl-5-chloro-2,6-difluoropyrimidin-4-amine nih.gov

This table presents analogous reactions on different heterocyclic systems to illustrate the general reactivity pattern.

Oxygen-containing nucleophiles, such as alkoxides and phenoxides, are also expected to displace the bromine atom of this compound. The reaction of halogenated heteroaromatics with phenols, leading to the formation of aryloxy derivatives, is a known transformation. nih.gov The reaction of this compound with a substituted phenol (B47542) in the presence of a base would likely yield the corresponding 2-aryloxy-7H-pyrazino[2,3-b]pyrazin-6-one.

Table 2: Representative Nucleophilic Substitution with an Oxygen Nucleophile on a Related Heterocycle

Halogenated SubstrateNucleophileProductReference
5-Bromo-1,2,3-triazinePhenol5-Phenoxy-1,2,3-triazine nih.gov

This table presents an analogous reaction on a different heterocyclic system to illustrate the general reactivity pattern.

Rearrangement Reactions Involving Pyrazino[2,3-b]pyrazinone Structures

While specific rearrangement reactions of the pyrazino[2,3-b]pyrazin-6-one skeleton are not extensively documented, the reactivity of related heterocyclic systems, such as pyran-2-ones, can offer insights. 2H-Pyran-2-ones are known to undergo nucleophilic attack at positions C-2, C-4, and C-6, which can lead to ring-opening and subsequent rearrangements to form new heterocyclic or carbocyclic systems. clockss.org Given the presence of a similar lactam-like structure in 7H-pyrazino[2,3-b]pyrazin-6-one, it is plausible that under certain conditions, strong nucleophiles could induce ring transformations. These reactions, however, are likely to be highly dependent on the nature of the nucleophile and the reaction conditions.

Cycloaddition Reactions and Fused Ring Formation

The pyrazino[2,3-b]pyrazin-6-one ring system possesses features that could allow it to participate in cycloaddition reactions, a powerful tool for the construction of complex fused ring systems. For instance, 2(1H)-pyrazinones can form 3-oxidopyrazinium species which act as 1,3-dipoles in cycloaddition reactions with dipolarophiles. rsc.org It is conceivable that derivatives of 7H-pyrazino[2,3-b]pyrazin-6-one could be transformed into analogous dipolar species, which would then undergo [3+2] cycloaddition reactions to build more complex polycyclic structures. researchgate.netmdpi.com

Furthermore, the electron-deficient pyrazine ring can act as a diene in inverse-electron-demand Diels-Alder reactions. Intramolecular [4+2] cycloadditions of pyridazines bearing alkyne side chains have been reported to yield fused benzonitriles. mdpi.com A similar strategy could potentially be applied to pyrazino[2,3-b]pyrazin-6-one derivatives to construct novel fused heterocyclic systems.

Chemoselectivity and Regioselectivity in Pyrazino[2,3-b]pyrazin-6-one Reactions

Chemoselectivity and regioselectivity are crucial considerations in the functionalization of a multifunctional molecule like this compound. nih.govyoutube.com

Regioselectivity:

Nucleophilic Substitution: In nucleophilic aromatic substitution reactions, the attack is highly regioselective for the 2-position. The bromine atom at this position is activated by the adjacent nitrogen atom of the pyrazine ring and the electron-withdrawing effect of the pyrazinone moiety. Substitution at other positions is significantly less likely.

Chemoselectivity: When a reagent has the potential to react with multiple functional groups, chemoselectivity becomes important. For instance, in a reaction with a nucleophile that also possesses a reactive functional group, there could be competition between the desired substitution and reaction at another site. The inherent reactivity of the 2-bromo-pyrazino[2,3-b]pyrazin-6-one scaffold, however, strongly favors nucleophilic attack at the C2-position. In more complex derivatives, the choice of reagents and reaction conditions would be critical to control the outcome of the reaction. nih.gov

Advanced Spectroscopic and Structural Characterization of Pyrazino 2,3 B Pyrazin 6 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁵N NMR)

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the N-H proton of the lactam ring. The proton on the pyrazine (B50134) ring, adjacent to the bromine atom, would likely appear as a singlet in a specific chemical shift range. The protons on the second pyrazine ring would also exhibit characteristic signals. The exact chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carbonyl group, and the nitrogen atoms within the heterocyclic system.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. It would display separate resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the lactam, the carbon atom bonded to bromine, and the other sp² hybridized carbons of the pyrazine rings. The chemical shift of the carbonyl carbon would be observed at a characteristically downfield position.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common, offers direct information about the electronic environment of the four nitrogen atoms in the pyrazino[2,3-b]pyrazine (B13399560) core. Each nitrogen atom would have a unique chemical shift, reflecting its position within the ring system and its proximity to the bromo and carbonyl substituents.

Expected NMR Data Summary A representative table of expected chemical shifts based on related structures.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
C-H (pyrazine) 8.0 - 9.0 140 - 155
N-H (lactam) 10.0 - 12.0 -
C=O - 155 - 170

Mass Spectrometry (MS) Techniques for Molecular Weight Determination

Mass spectrometry (MS) is a critical tool for determining the molecular weight of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one and for confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

Expected Mass Spectrometry Data

Ion Expected m/z
[M(⁷⁹Br)]+ ~227.9

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically found in the region of 1650-1700 cm⁻¹. Other significant peaks would include the N-H stretching vibration of the lactam, appearing as a broad band around 3200 cm⁻¹, and C-N and C=N stretching vibrations characteristic of the pyrazine rings.

Key IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (lactam) 3150 - 3250
C=O Stretch (lactam) 1670 - 1690

X-ray Crystallography for Solid-State Structural Analysis

While solution-state data from NMR is invaluable, X-ray crystallography provides the definitive, three-dimensional structure of this compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles.

Analysis of Molecular Conformation and Geometry

A single-crystal X-ray diffraction study would reveal the planarity of the pyrazino[2,3-b]pyrazine ring system. The analysis would precisely define the bond lengths, such as the C-Br, C=O, C-N, and C-C distances, and the bond angles within the heterocyclic framework. This data is crucial for understanding the electronic effects of the substituents on the geometry of the core structure.

Investigation of Intermolecular Interactions (e.g., π–π Stacking)

The crystal packing of this compound would likely be governed by a combination of intermolecular forces. Hydrogen bonding involving the N-H group of the lactam and a nitrogen atom or the carbonyl oxygen of an adjacent molecule is expected to be a dominant feature. Furthermore, the planar aromatic nature of the pyrazino[2,3-b]pyrazine core makes it a candidate for π–π stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, contributing to the stability of the crystal lattice. The presence and geometry of these non-covalent interactions are fundamental to understanding the solid-state properties of the compound.

Theoretical and Computational Studies on the Pyrazino 2,3 B Pyrazin 6 One Framework

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for analyzing complex heterocyclic systems. For molecules like 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one, DFT methods, often paired with basis sets such as 6-31G(d,p) or higher, are used to predict a variety of molecular properties. nih.gov Time-Dependent DFT (TDDFT) extends this capability to excited states, allowing for the simulation of electronic spectra.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For the this compound molecule, DFT calculations would predict key structural parameters. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule.

The resulting data provides a precise three-dimensional model of the molecule. For instance, calculations would determine the planarity of the fused ring system, the C-Br bond length, the C=O bond distance, and the N-H bond orientation. This optimized structure is the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters (Note: The following data is hypothetical and serves to illustrate what a typical DFT output for this compound might look like, as specific literature values are not available.)

ParameterBond/AnglePredicted Value (B3LYP/6-311G(d,p))
Bond LengthC2-Br1.89 Å
Bond LengthC6=O1.23 Å
Bond LengthN7-H1.01 Å
Bond AngleC3-C2-Br118.5°
Bond AngleC5-C6-N7121.0°
Dihedral AngleC8a-N1-C2-C3~0.0° (indicating planarity)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

Table 2: Example Frontier Molecular Orbital Data for Related Pyrido[2,3-b]pyrazine (B189457) Derivatives (Source: Adapted from Ali, S. et al., RSC Adv., 2023. nih.govrsc.org)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (Egap) (eV)
4 -5.741-2.0023.739
5 -5.875-2.1493.726
6 -5.878-2.1933.685
7 -5.466-2.0223.444

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule. It projects the electrostatic potential onto the electron density surface, using color-coding to indicate different charge regions. Typically, red areas signify negative potential (electron-rich, attractive to electrophiles), while blue areas represent positive potential (electron-poor, attractive to nucleophiles). Green and yellow areas are relatively neutral.

For this compound, an MESP map would likely show a significant region of negative potential around the carbonyl oxygen (C6=O) and the nitrogen atoms of the pyrazine (B50134) rings, identifying them as primary sites for electrophilic attack or hydrogen bonding. The hydrogen atom on N7 would appear as a region of positive potential. Such maps are invaluable for predicting intermolecular interactions and the regioselectivity of chemical reactions.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each calculated frequency can be assigned to a specific motion of the atoms, such as C-H stretching, C=O stretching, or ring deformation.

This theoretical spectrum can be compared with experimental data to confirm the molecular structure. For this compound, key predicted frequencies would include the N-H stretch, the C=O stretch, and vibrations associated with the C-Br bond and the heterocyclic rings. In a computational study of pyrido[2,3-b]pyrazine derivatives, DFT was successfully used to calculate and assign their vibrational modes, aiding in their structural confirmation. nih.gov

Quantum Chemical Studies for Mechanistic Insights

Beyond static properties, quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For instance, if this compound were to undergo a nucleophilic aromatic substitution, DFT calculations could model the entire process. This would involve locating the transition state structure for the addition of the nucleophile and the subsequent departure of the bromide ion. Such studies provide a detailed, atomistic understanding of why certain reactions are favored over others. A study on the diborylation of pyrazines used DFT to reveal that the reaction proceeds through a non-radical mechanism involving researchgate.netresearchgate.net-σ-rearrangement type processes.

Theoretical Investigation of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). It is a fundamental measure of bond strength. Theoretical calculations can provide reliable estimates of BDEs for various bonds within a molecule.

For this compound, calculating the BDEs for bonds such as the C-Br, N-H, and various C-N and C-C bonds within the ring system would offer insights into the molecule's thermal stability and potential degradation pathways. The C-Br bond, for example, is often a reactive site, and its BDE would be of particular interest for understanding its susceptibility to cleavage in radical reactions or under photochemical conditions.

Computational Modeling of Molecular Interactions

Computational modeling has emerged as an indispensable tool in modern drug discovery and materials science, providing deep insights into the molecular interactions that govern biological activity and material properties. For the pyrazino[2,3-b]pyrazin-6-one framework and its derivatives, such as this compound, computational techniques are pivotal in elucidating their potential as therapeutic agents. These methods allow for the prediction of binding affinities, the identification of key intermolecular interactions, and the rational design of novel compounds with enhanced efficacy. The primary computational approaches applied to this and related heterocyclic systems include molecular docking, pharmacophore modeling, and molecular dynamics simulations.

Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in screening virtual libraries of compounds and in understanding the structural basis of ligand-receptor interactions. While specific docking studies on this compound are not extensively detailed in the public domain, the broader class of pyrazine derivatives has been the subject of numerous such investigations against various biological targets. These studies provide a valuable framework for understanding how the pyrazino[2,3-b]pyrazin-6-one scaffold might interact with protein active sites.

For instance, in silico docking of pyrazine-containing 1,2,3-triazole derivatives has been performed to evaluate their efficacy against cancer and diabetes targets. researchgate.net One such study revealed that a synthesized derivative exhibited significant interactions within the active site of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net Similarly, another compound from the same series showed strong binding to aldose reductase, an enzyme implicated in diabetic complications. researchgate.net The interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking with aromatic residues in the protein's binding pocket.

In a different study, pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-ones, which share heterocyclic features with the pyrazino[2,3-b]pyrazin-6-one core, were docked against the main protease (Mpro) of the COVID-19 virus. nih.gov This method is crucial for predicting the binding energy of compounds to a target's active site and their virtual orientation, aiming to form a stable complex with minimal free energy. nih.gov The results indicated that these ligands bind between domain I and domain II of the Mpro. nih.gov

Furthermore, computational analyses of pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase A (TRKA) inhibitors have demonstrated the power of these methods. nih.gov Molecular docking of 37 different ligands yielded docking scores ranging from -12.672 to -14.169 kcal/mol. nih.gov The most promising ligand formed five conventional hydrogen bonds and three carbon-hydrogen bonds with key residues in the TRKA active site, highlighting the specific interactions that drive binding affinity. nih.gov The stability of this complex was further confirmed by molecular dynamics simulations. nih.gov

The insights from these computational studies on related pyrazine-containing heterocycles are instrumental in predicting the potential molecular interactions of this compound. The pyrazine rings can act as hydrogen bond acceptors, while the amide proton can serve as a hydrogen bond donor. The aromatic system is also capable of engaging in π-π stacking or cation-π interactions with appropriate residues in a protein's active site. The bromo substituent can further influence the electronic properties of the ring system and may participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.

The table below summarizes findings from molecular docking studies on various pyrazine-related derivatives, illustrating the types of interactions and binding affinities that can be computationally predicted.

Compound ClassTarget ProteinKey InteractionsDocking Score (kcal/mol)Reference
Pyrazolo[3,4-b]pyridine DerivativesTropomyosin receptor kinase A (TRKA)Five conventional hydrogen bonds with Glu546, Met620, Lys627, and Lys572; three carbon-hydrogen bonds.-12.672 to -14.169 nih.gov
Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6(5H)-onesCOVID-19 Main Protease (Mpro)Binding between domain I and domain II.Not specified in abstract nih.gov
Pyrazine-pyridone Derivative (5d)Bacterial Target (PDB: 4DUH)One hydrogen-donor and one π-hydrogen bond.-7.4519 nih.gov
Pyrazine containing 1,2,3-triazole Derivative (8a)Epidermal Growth Factor Receptor (EGFR)Binding in the active site.Not specified in abstract researchgate.net
Pyrazine containing 1,2,3-triazole Derivative (7d)Aldose ReductaseBinding in the active site.Not specified in abstract researchgate.net

These computational approaches are not only predictive but also serve as a guide for the synthesis of new derivatives. By understanding the key molecular interactions, medicinal chemists can rationally design modifications to the this compound scaffold to enhance its binding affinity and selectivity for a specific biological target, thereby optimizing its therapeutic potential.

Derivatives and Analogues of the Pyrazino 2,3 B Pyrazin 6 One Core

Synthesis and Characterization of Substituted Pyrazino[2,3-b]pyrazin-6-one Analogues

The synthesis of substituted pyrazino[2,3-b]pyrazin-6-one analogues often involves multi-step processes starting from more common pyrazine (B50134) precursors. For instance, new series of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds have been synthesized and characterized using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. nih.gov The synthetic approach for these compounds focuses on creating a new carbon-nitrogen (C-N) bond through condensation reactions between an intermediate compound and various amines in dimethyl sulfoxide (B87167) (DMSO). nih.gov This method has proven versatile, yielding a range of derivatives with moderate to high yields (53% to 90%). nih.gov

Another approach involves the synthesis of pyrido[2,3-b]pyrazine (B189457) derivatives through a one-pot multicomponent reaction. This method combines indane-1,3-dione, various aromatic aldehydes, and 2-aminopyrazine (B29847) in the presence of p-toluenesulfonic acid (p-TSA) in ethanol (B145695), producing good to excellent yields (82–89%). nih.gov The resulting heterocyclic compounds' structures are confirmed by spectral techniques like NMR and FT-IR. nih.govrsc.org

These synthetic methodologies allow for the introduction of a wide array of substituents onto the pyrazine-based core, enabling the fine-tuning of the molecule's chemical and physical properties.

Pyrazino-Fused Polycyclic Aromatic Hydrocarbons and Heterocycles

Fusing the pyrazine ring with other aromatic or heterocyclic systems leads to the formation of complex polycyclic structures. These compounds are of significant interest due to their unique electronic and structural properties.

The synthesis of pyrazino[2,3-a]carbazoles can be achieved through palladium-catalyzed reactions. One strategy involves the intramolecular C-H arylation of precursors derived from 5-iodo-2,3-diphenylquinoxaline. nih.govmdpi.com The process typically involves an initial intermolecular C-N bond formation with an aniline, followed by a subsequent intramolecular C-C bond formation to construct the carbazole (B46965) ring system. nih.govmdpi.com

For example, the reaction can be optimized using a palladium catalyst like Pd₂(dba)₃ with a suitable phosphine (B1218219) ligand (e.g., Xantphos) and a base such as diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like dioxane. mdpi.com Microwave irradiation has been shown to facilitate this cyclization, yielding the desired pyrazino-fused carbazole in moderate yields after short reaction times. nih.govmdpi.com

Table 1: Synthesis of Pyrazino-fused Carbazole

Precursor Reagents Conditions Product Yield Reference
5-(2-Anilinophenyl)-2,3-diphenylquinoxaline Pd₂(dba)₃, Xantphos, DBU Dioxane, 180 °C, 10 min (MW) 2,3-Diphenyl-11H-pyrazino[2,3-a]carbazole Moderate nih.govmdpi.com

Similar to carbazoles, pyrazino-fused pyridoindoles (also known as pyrazino-fused carbolines) are synthesized from halogenated pyridopyrazine precursors. The strategy involves palladium-catalyzed C-N coupling with anilines, followed by an intramolecular C-H arylation to form the fused indole (B1671886) system. nih.govmdpi.com For instance, 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine can be coupled with aniline, and the resulting intermediate is then cyclized under microwave irradiation to yield 2,3-diphenyl-11H-pyrazino[2′,3′:5,6]pyrido[4,3-b]indole. nih.gov

In some cases, direct synthesis is achieved by reacting a bromo-iodo-substituted pyridopyrazine with 2-aminophenylboronic acid. This Suzuki coupling, followed by an in-situ cyclization, provides the pyrazino-fused δ-carboline in a good yield of 65%. nih.govmdpi.com

Pyrido[2,3-b]pyrazine derivatives are synthesized through various methods, including multicomponent reactions. A one-pot synthesis reacting indane-1,3-dione, substituted aromatic aldehydes, and 2-aminopyrazine with p-TSA as a catalyst in ethanol has been reported to be effective. nih.gov This approach allows for the creation of a library of substituted pyrido[2,3-b]pyrazines with yields ranging from 82% to 89%. nih.gov Functionalization of the core structure, such as halogenation followed by palladium-catalyzed couplings (e.g., Suzuki reactions), allows for the introduction of aryl or thienyl groups. mdpi.com

Thieno[2,3-b]pyrazine (B153567) analogues are also of significant interest. Tricyclic and tetracyclic lactone derivatives of thieno[2,3-b]pyrazine have been prepared using tandem one-pot Sonogashira coupling and lactonization reactions. mdpi.com This method involves the reaction of 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid with various (het)arylalkynes to produce tricyclic lactones in good yields. mdpi.com Another route to functionalized thieno[2,3-b]pyrazines involves the microwave-assisted synthesis of N-(4-methoxyphenylamino)-2-methyl-pyrazino-thieno[3,2-d]pyrimidine derivatives from 7-aminothieno[2,3-b]pyrazine-6-carbonitrile. nih.gov

Table 2: Synthesis of Substituted Pyrido[2,3-b]pyrazine

Starting Material Reagents Conditions Product Yield Reference
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine 2-Thienylboronic acid, Pd(PPh₃)₄, Na₂CO₃ Toluene/EtOH/H₂O, 100 °C 2,3-Diphenyl-8-(2-thienyl)pyrido[2,3-b]pyrazine 75% mdpi.com
Indane-1,3-dione, 4-methoxybenzaldehyde, 2-aminopyrazine p-TSA (20 mol%) Ethanol, 9 h 8-(4-Methoxyphenyl)-6,8-dihydro-7H-indeno[2,1-c]pyrido[2,3-b]pyrazine 89% nih.gov

nih.govnih.govnih.govOxadiazolo[3,4-b]pyrazine derivatives serve as versatile intermediates in the synthesis of other heterocyclic systems. nih.gov A notable transformation is their conversion into imidazo[4,5-b]pyrazines through a tandem reduction-cyclization sequence. This process involves an in-situ iron-mediated reduction of the oxadiazole moiety to a diaminopyrazine, which is then trapped and cyclized with an electrophile like an orthoester. nih.gov This method provides access to a variety of imidazo[4,5-b]pyrazine derivatives with substitutions at multiple positions in moderate to good yields. nih.gov

Furthermore, novel fused-ring energetic compounds have been synthesized from nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine 1-oxide frameworks. For example, 5-azido-6-oxo-6,7-dihydro- nih.govnih.govnih.govoxadiazolo[3,4-b]pyrazine 1-oxide was synthesized in a simple two-step process starting from 2,6-dichloropyrazine. bohrium.com The synthesis of polycyclic systems containing the nih.govnih.govnih.govchalcogenodiazolo[3,4-b]pyrazine scaffold has also been developed through intramolecular nucleophilic aromatic hydrogen substitution reactions. researchgate.net

Table 3: Conversion of Oxadiazolo[3,4-b]pyrazines

Starting Material Reagents Conditions Product Yield Reference
nih.govnih.govnih.govOxadiazolo[3,4-b]pyrazine-5,6-diamine Ethyl trifluoroacetate, Fe, Yb(OTf)₃ Acetic acid, 95 °C, 4 h 2-(Trifluoromethyl)-1H-imidazo[4,5-b]pyrazine-5,6-diamine 73% nih.gov

The synthesis of pyrrolo[2,3-d]pyrimidines, structurally related to pyrrolo[2,3-b]pyrazines, can be accomplished via a Michael addition of functionalized nitroalkenes to 2-thioalkyl-6-amino-4-oxopyrimidines, followed by a titanium(III) chloride-mediated Nef reaction for cyclization. strath.ac.uk Another powerful method for creating these scaffolds is the Buchwald-Hartwig C-N cross-coupling reaction, which has been used to synthesize a series of pyrrolo[2,3-d]pyrimidine derivatives designed as potential tyrosine kinase inhibitors. nih.gov

Pyrazino[2,3-d]pyrimidines have also been synthesized to explore their biological activities. strath.ac.uk The Isay cyclocondensation is a classical method used to prepare pteridines (pyrazino[2,3-d]pyrimidines). strath.ac.uk Subsequent modifications, such as the displacement of a thiobenzyl group with various amines, can be performed to generate a library of compounds. Microwave-assisted reactions have been shown to reduce reaction times and produce these derivatives in moderate to good yields. strath.ac.uk

Applications in Advanced Materials Science and Organic Electronics

Organic Semiconductors and Electronic Materials

The pyrazino[2,3-b]pyrazine (B13399560) scaffold, the core of 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one, is increasingly being recognized for its potential in the design of high-performance organic semiconductors. The inherent electron-deficient nature of the pyrazine (B50134) rings makes this class of compounds particularly suitable for specific electronic applications.

N-type Organic Semiconductor Development

The development of n-type organic semiconductors, which transport electrons, is crucial for the fabrication of complementary logic circuits, a cornerstone of modern electronics. The pyrazine moiety has been extensively utilized as a building block for tuning the electronic properties of organic materials to favor electron transport. nih.gov The incorporation of pyrazine is a known strategy to enhance electron affinity, a key parameter for efficient n-type device operation. nih.gov Research on fused-ring pyrazine derivatives has shown that the pyrazine core plays a significant role in adjusting the electron affinities of these compounds. researchgate.net Theoretical and experimental studies on related pyrazine-containing π-electron systems suggest that the strategic placement of pyrazine units can lead to materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) levels, a desirable characteristic for n-type semiconductors. researchgate.net For instance, the synthesis of pyrazino[2,3-g]quinoxaline (B3350192) derivatives has yielded materials with significant electron affinity. researchgate.netnii.ac.jp The presence of the electron-withdrawing bromine atom and the carbonyl group in this compound is expected to further lower the LUMO energy level, making it a strong candidate for an n-type semiconductor.

Charge Transfer Characteristics in Donor-Acceptor Systems

The concept of intramolecular charge transfer (ICT) is fundamental to the design of many functional organic materials. This process, occurring in molecules composed of electron-donating (donor) and electron-accepting (acceptor) units, is responsible for many of their useful optical and electronic properties. The electron-withdrawing pyrazine ring is a key component in creating donor-acceptor-donor (D-A-D) chromophores. researchgate.netacs.org In such systems, the pyrazine core acts as the electron acceptor. researchgate.net Studies on symmetrical D-A-D chromophores have demonstrated that the fusion of additional rings, such as benzene (B151609) or thiophene, onto the pyrazine acceptor unit can enhance the ICT interactions, leading to a bathochromic (red) shift in the absorption spectrum. researchgate.netacs.org This tunability of the ICT is crucial for applications in areas like nonlinear optics and photovoltaics. The structure of this compound, with its inherent acceptor properties, makes it an excellent building block for the construction of novel D-A-D materials with tailored charge transfer characteristics.

Optoelectronic Properties

The optoelectronic properties of a material, which govern its interaction with light, are of paramount importance for applications in devices such as light-emitting diodes (LEDs) and sensors. The pyrazino[2,3-b]pyrazine core is a versatile platform for tuning these properties.

Photophysical Studies (UV-Vis Absorption, Emission Spectra)

The photophysical properties of pyrazine derivatives are a subject of intense research. The UV-Vis absorption and emission spectra of these compounds are highly dependent on their molecular structure and environment. For example, pyrazino[2,3-g]quinoxaline derivatives have been shown to be blue and green fluorescent materials. researchgate.netnii.ac.jp The substitution of a fused pyrazine ring for a fused 1,2,5-thiadiazole (B1195012) ring has been observed to cause a significant red shift of about 50 nm in the fluorescence spectra. researchgate.net This demonstrates the profound impact of the heterocyclic core on the emission color. The photophysical properties of D-A-D chromophores based on pyrazine derivatives are dominated by ICT transitions. researchgate.netacs.org The position of the ICT band in the absorption spectrum can be controlled by modifying the strength of the donor and acceptor units, as well as by extending the π-conjugation of the pyrazine acceptor. researchgate.netacs.org

Below is a table showcasing representative photophysical data for related pyrazine derivatives, illustrating the range of absorption and emission properties achievable with this class of compounds.

Compound ClassAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Reference
Pyrazino[2,3-g]quinoxaline Derivatives~350-450~450-550~100 researchgate.netnii.ac.jp
D-A-D Quinoxaline-based Chromophores~400-500~500-600~100 researchgate.netacs.org
D-A-D Thieno[3,4-b]pyrazine-based Chromophores~500-720Not ReportedNot Reported researchgate.netacs.org

This table presents generalized data for classes of related compounds to illustrate the photophysical properties and is not specific to this compound.

Aggregation-Induced Emission (AIE) Phenomena and Emissive Nanoaggregates

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This effect is the opposite of the more common aggregation-caused quenching (ACQ) and has significant implications for the development of solid-state lighting, sensors, and bio-imaging agents. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. rsc.org While direct studies on the AIE properties of this compound are not yet available, the general principles of AIE suggest that its rigid core and potential for intermolecular interactions could make it a candidate for exhibiting such behavior. The design of AIE-active materials often involves creating propeller-shaped or sterically hindered molecules that cannot pack in a planar fashion, thus preventing π-π stacking that can lead to quenching. nih.gov The strategic functionalization of the this compound core could potentially lead to novel AIE-active materials.

Electrochromic Devices

Electrochromism is the property of certain materials to change color in response to an applied electrical potential. This phenomenon is at the heart of technologies such as smart windows, electrochromic displays, and electronic paper. The color change is due to the redox (reduction-oxidation) reactions that the material undergoes, which alters its electronic structure and, consequently, its absorption of light. While there is no specific research available on the electrochromic properties of this compound, the electron-accepting nature of the pyrazino[2,3-b]pyrazine core suggests that it could be a viable component in electrochromic materials. The ability of the core to stabilize negative charges (electrons) is a key requirement for n-type electrochromic materials. By coupling this acceptor unit with suitable donor moieties, it may be possible to create materials that exhibit reversible color changes upon electrochemical switching. Further research in this area is warranted to explore the potential of this compound and its derivatives in electrochromic applications.

Organic Light-Emitting Diodes (OLEDs)

The core structure of this compound is analogous to other pyrazine-based systems that have been successfully employed in the development of Organic Light-Emitting Diodes (OLEDs). The pyrazine ring acts as an electron-accepting unit, and when combined with various electron-donating moieties, it creates a D-A structure that is crucial for efficient light emission.

Detailed research findings indicate that by systematically modifying the donor units attached to a pyrazine-based acceptor core, the emission color of the resulting material can be tuned across the entire visible spectrum, from blue to red. rsc.orgnih.gov For instance, a pyrido[2,3-b]pyrazine (B189457) core, which is structurally similar to the pyrazino[2,3-b]pyrazine system, has been used to create a family of fluorescent materials. rsc.org By carefully selecting the donor groups, researchers have developed thermally activated delayed fluorescence (TADF) molecules, leading to high-performance yellow and orange OLEDs with maximum external quantum efficiencies (EQEs) of up to 20.0% and 15.4%, respectively. rsc.org

Furthermore, donor-acceptor-donor (D-A-D) molecules based on a pyrido[2,3-b]pyrazine acceptor have demonstrated tunable opto-electrochemical properties, with emissions ranging from blue to red in both solution and solid states. nih.gov The high electron-accepting ability of the pyrido[2,3-b]pyrazine core, enhanced by its additional pyridine (B92270) N-atoms, makes it a notable component for highly emissive materials. nih.gov Similarly, D-A compounds using pyrazine and triphenylamine (B166846) as building blocks have been synthesized and used in OLEDs, with one such device achieving a maximum EQE of 7.37%, surpassing the theoretical limit for traditional fluorescent emitters. rsc.org This suggests a different underlying mechanism, potentially involving TADF, which enhances device performance. rsc.org

For this compound, the pyrazinone core itself is a strong acceptor. The bromo- and oxo-substituents further enhance its electron-withdrawing character. This intrinsic property makes it a promising candidate for use as either a host material or an emissive dopant in OLEDs. By coupling this compound with suitable electron-donating groups, novel bipolar host materials or emitters could be designed. For example, bipolar hosts based on a dioxino[2,3-b]pyrazine acceptor and a carbazole (B46965) donor have been used in red phosphorescent OLEDs (PhOLEDs), achieving a maximum brightness of up to 57,990 cd/m² and an EQE of 15.1%. researchgate.net

Table 1: Performance of OLEDs Based on Pyrazine-Related Scaffolds

Scaffold Type Emission Color Max. EQE (%) Max. Brightness (cd/m²) Reference
Pyrido[2,3-b]pyrazine (TADF) Yellow 20.0% Not Reported rsc.org
Pyrido[2,3-b]pyrazine (TADF) Orange 15.4% Not Reported rsc.org
Pyrazine-Triphenylamine Not Specified 7.37% Not Reported rsc.org

Chemosensors and Recognition Materials

The nitrogen and oxygen atoms within the this compound structure can act as binding sites for metal ions and other analytes, making it a potential candidate for chemosensor applications. Pyrazine derivatives have been extensively studied as fluorescent sensors, often exhibiting a "turn-on" or "turn-off" response upon binding to a target species.

Research has shown that pyrazine-derived fluorescent sensors can achieve high selectivity and sensitivity for metal ions such as Al³⁺. researchgate.netrsc.org One novel sensor bearing a furan (B31954) unit showed a significant enhancement in fluorescence intensity in the presence of Al³⁺, with a detection limit in the 10⁻⁷ mol/L range. rsc.org This fluorescence enhancement is often attributed to mechanisms like chelation-enhanced fluorescence (CHEF). rsc.org In another example, a pyrazinium-based fluorescent chemosensor was developed for the selective detection of the explosive 2,4,6-trinitrophenol (TNP) in an aqueous medium, demonstrating a very low detection limit of 11.6 nM. rsc.org The sensing mechanism in this case was attributed to a ground-state charge-transfer complex formation and resonance energy transfer. rsc.org

The design of these chemosensors often relies on creating a system where the interaction with the analyte disrupts or enhances a photophysical process, such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.net The structure of this compound, with its electron-deficient core and potential binding sites, is well-suited for such applications. It could be functionalized to create a specific binding pocket, and the electronic perturbations upon analyte binding would likely lead to a measurable change in its fluorescence or absorption spectrum.

Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials, which exhibit a nonlinear response to intense electromagnetic fields, are crucial for applications in photonics and optoelectronics. The development of organic NLO materials often focuses on molecules with large hyperpolarizabilities, which are typically found in D-A systems with extended π-conjugation.

The pyrazine core is a popular building block for NLO chromophores. rsc.orgrsc.orgresearchgate.net Studies on various pyrazine derivatives have demonstrated significant second and third-order NLO properties. For instance, research on D-A type pyrazine derivatives revealed that structural tuning, such as introducing stronger electron-donating groups or modifying the molecular architecture, significantly influences their third-order NLO properties. rsc.org One series of compounds exhibited a notable second-order hyperpolarizability (γ) of 7.93×10⁻³³ esu. rsc.org When doped into a polymer matrix, the NLO performance was enhanced by three orders of magnitude, highlighting a path toward high-stability organic NLO materials. rsc.org

The symmetry of the molecule also plays a critical role. Investigations into X-shaped and Λ-shaped pyrazine derivatives have shown that the relative positions of donor and acceptor groups affect the anisotropy of the NLO response. rsc.orgupce.cz Density functional theory (DFT) calculations have been instrumental in rationalizing these experimental observations by analyzing the symmetry of the low-lying excited states. rsc.orgresearchgate.net A study on pyrido[2,3-b]pyrazine derivatives also highlighted their potential for NLO applications, with one compound showing a high second-order hyperpolarizability value. rsc.org

Given these findings, this compound possesses foundational characteristics for an NLO material. Its strong electron-accepting core, enhanced by the bromo and oxo groups, could be combined with electron-donating substituents to create a molecule with a large dipole moment and significant hyperpolarizability.

Table 2: NLO Properties of Selected Pyrazine Derivatives

Compound Type NLO Property Measured Value Reference
D-A Pyrazine Derivative (S-4) Second-order hyperpolarizability (γ) 7.93×10⁻³³ esu rsc.org
Pyrido[2,3-b]pyrazine Derivative (7) Average polarizability <α> 3.90 × 10⁻²³ esu rsc.org
Pyrido[2,3-b]pyrazine Derivative (7) First hyperpolarizability (βtot) 15.6 × 10⁻³⁰ esu rsc.org

Single-Molecule Magnets (SMMs)

Single-Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, representing the ultimate limit for high-density information storage. youtube.com The design of SMMs often involves assembling metal ions, particularly highly anisotropic lanthanide ions like Dy(III), with organic ligands that can mediate magnetic interactions between them. nih.govrsc.org

Pyrazine and its derivatives are excellent ligands for this purpose due to their ability to bridge multiple metal centers. The nitrogen atoms of the pyrazine ring can coordinate to metal ions, forming extended one-, two-, or three-dimensional networks. Research has shown that pyrazine can link Mn(II) ions to form 2-D layered structures with interesting magnetic properties. psu.edu

More complex pyrazine-based ligands have been used to synthesize heterobimetallic 3d-4f complexes. nih.gov For example, a ligand incorporating a pyrazine-2-carbohydrazide (B1222964) unit was used to create iron-dysprosium complexes. nih.gov Dynamic magnetic measurements on some of these complexes revealed SMM behavior, which was attributed to the ferromagnetic interactions occurring within the compounds. nih.gov The key to achieving SMM behavior is to control the coordination environment of the metal ion to maximize magnetic anisotropy and to promote favorable magnetic exchange through the bridging ligand. rsc.orgmdpi.com

The compound this compound, with its multiple nitrogen and oxygen donor atoms, is a prime candidate for use as a ligand in the synthesis of polynuclear metal complexes. It could potentially bridge multiple metal centers, and the electronic nature of the pyrazinone ring system could be tuned to mediate either ferromagnetic or antiferromagnetic interactions, a critical factor in the design of new SMMs.

Electropolymerization for Conductive Polymers

Electropolymerization is a versatile technique to create thin films of conductive polymers directly onto an electrode surface. mdpi.com This method is advantageous as it combines polymer synthesis and film deposition into a single step. mdpi.com Monomers functionalized with moieties like thiophene, carbazole, or pyrazine are often used for this purpose. mdpi.com

The pyrazine ring system can be incorporated into monomers for electropolymerization to create low band-gap polymers. A notable example is poly(2,3-dihexylthieno[3,4-b]pyrazine), a soluble, low band-gap polymer that is dark blue-black in its neutral state and becomes transparent light yellow when doped. dtic.mil This material exhibits a band-gap of approximately 0.95 eV and a conductivity of 3.6 x 10⁻² S cm⁻¹ in its doped state, making it one of the lowest band-gap polymers known. dtic.mil The electrochemical reduction of pyrazine itself has been studied, indicating that the ring system is electroactive and can form stable radical species, a prerequisite for polymerization. rsc.org

Given this precedent, this compound is a potential monomer for electropolymerization. The pyrazine ring provides the necessary electroactive sites for oxidative coupling. The presence of the bromo-substituent could potentially offer an additional handle for polymerization through cross-coupling reactions or could influence the electronic properties and morphology of the resulting polymer film. The synthesis of conductive polymers from such a monomer could lead to new materials with interesting electrochromic and electronic properties for applications in displays, smart windows, and sensors.

Future Research Directions in Pyrazino 2,3 B Pyrazin 6 One Chemistry

Development of Novel Synthetic Routes to Complex Architectures

Future synthetic efforts would likely focus on establishing efficient and scalable routes to 2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one and its derivatives. A primary objective would be to move beyond presumed classical condensation reactions to more sophisticated methodologies. This could involve the exploration of transition-metal-catalyzed cross-coupling reactions to introduce diverse substituents onto the pyrazino[2,3-b]pyrazine (B13399560) core. The development of one-pot or multicomponent reaction strategies would also be a significant advancement, allowing for the rapid assembly of complex molecular architectures with varied functionalities.

Exploration of Unconventional Functionalization Strategies

The bromine atom at the 2-position of the target compound presents a key handle for a variety of functionalization reactions. Future research could explore a range of unconventional strategies, including:

Late-stage C-H activation: This would enable the direct introduction of functional groups at other positions on the heterocyclic core, bypassing the need for pre-functionalized starting materials.

Photoredox catalysis: This emerging technique could open up new reaction pathways for the derivatization of the pyrazino[2,3-b]pyrazin-6-one scaffold under mild conditions.

Flow chemistry: The use of microreactor technology could allow for precise control over reaction parameters, potentially leading to improved yields and selectivities in functionalization reactions.

Advanced Characterization Techniques for Structure-Property Relationships

A thorough understanding of the structure-property relationships of this compound and its analogues is crucial for their potential application. Advanced characterization techniques would be indispensable in this regard. These could include:

Two-dimensional NMR spectroscopy: Techniques such as HSQC and HMBC would be essential for unambiguous structure elucidation of new derivatives.

Single-crystal X-ray diffraction: This would provide precise information on the molecular geometry and intermolecular interactions in the solid state.

Ultrafast transient absorption spectroscopy: This technique could be used to probe the excited-state dynamics of these compounds, which is critical for applications in optoelectronics.

Theoretical Prediction and Design of Pyrazino[2,3-b]pyrazin-6-one Analogue Performance

Computational chemistry is poised to play a pivotal role in guiding the design of new pyrazino[2,3-b]pyrazin-6-one analogues with tailored properties. Future research in this area would likely involve:

High-throughput virtual screening: Employing computational methods to rapidly screen large virtual libraries of derivatives for desired electronic or photophysical properties.

Quantum mechanical calculations: Using DFT and time-dependent DFT (TD-DFT) to accurately predict key parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties.

Molecular dynamics simulations: To understand the conformational landscape and intermolecular packing of these molecules, which are crucial for their performance in solid-state devices.

Design and Synthesis for Next-Generation Organic Electronic Devices

The pyrazino[2,3-b]pyrazine core, being an electron-deficient system, holds promise for applications in organic electronics. The design and synthesis of novel derivatives of this compound could target their use in:

Organic light-emitting diodes (OLEDs): As host materials or electron-transporting materials.

Organic field-effect transistors (OFETs): As n-type semiconductors.

Organic photovoltaics (OPVs): As non-fullerene acceptors.

Future work would focus on tuning the electronic properties of the core through strategic functionalization to optimize performance in these next-generation devices.

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